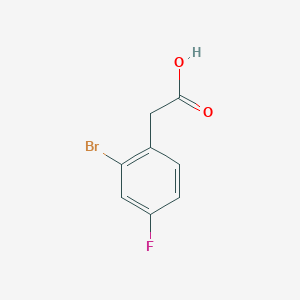

2-Bromo-4-fluorophenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-4-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSGXOXCPKTZTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392837 | |

| Record name | 2-bromo-4-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61150-59-2 | |

| Record name | 2-Bromo-4-fluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61150-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-4-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-4-FLUOROPHENYLACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-fluorophenylacetic Acid

Introduction

2-Bromo-4-fluorophenylacetic acid (CAS No. 61150-59-2) is a halogenated aromatic carboxylic acid.[1][2] As a vital building block in organic synthesis, its unique substitution pattern—featuring a bromine atom and a fluorine atom on the phenyl ring—makes it a valuable intermediate in the development of novel pharmaceutical compounds and other complex bioactive molecules.[3] A thorough understanding of its physical properties is paramount for researchers and drug development professionals. These parameters govern everything from reaction kinetics and purification strategies to formulation, stability, and bioavailability of the final active pharmaceutical ingredient (API).[4][5]

This guide provides a comprehensive overview of the core physical properties of this compound, details the rigorous experimental methodologies for their determination, and explains the scientific rationale behind these analytical choices.

Physicochemical Properties Summary

The fundamental physical characteristics of this compound are summarized below. These values represent a consensus from publicly available data and are crucial for initial experimental design and process development.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrFO₂ | [2][6] |

| Molecular Weight | 233.03 g/mol | [2] |

| Physical State | Solid, typically a white to off-white or light yellow powder/crystal. | [7] |

| Melting Point | 108-111 °C | [2][7] |

| Boiling Point | 320.3 ± 27.0 °C (Predicted) | [2] |

| Density | 1.697 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.02 ± 0.10 (Predicted) | [2] |

Detailed Analysis and Characterization Methodologies

Thermal Properties: Melting Point and Purity Assessment

The melting point is a critical indicator of a compound's purity. For pharmaceutical intermediates, even minute impurities can significantly depress and broaden the melting range.[8]

Authoritative Technique: Differential Scanning Calorimetry (DSC)

While a simple melting point apparatus provides a range, DSC offers a far more quantitative and reliable analysis of thermal behavior. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is capable of determining the absolute purity of crystalline substances without the need for a reference standard.[8]

Causality Behind the Method: The underlying principle is the Van't Hoff equation, which dictates that impurities disrupt the crystal lattice of the main component, causing it to melt at a lower temperature and over a wider range. DSC precisely measures the melting peak's shape, which broadens as impurity levels increase.[8] This method is a standard for purity determination according to the US Pharmacopeia (USP <891>) and European Pharmacopoeia (Ph. Eur. 2.2.34).[8]

Step-by-Step Protocol for DSC Purity Analysis:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 70 °C).

-

Ramp the temperature at a slow, controlled rate (e.g., 1-2 °C/min) through the melting transition to a temperature well above the melt (e.g., 130 °C). A slow heating rate is crucial for allowing the eutectic mixture of impurities to melt in equilibrium with the pure solid phase.

-

-

Data Analysis: The software integrates the melting endotherm. The purity is calculated based on the shape of the melting peak, applying the Van't Hoff equation. A sharp, symmetric peak indicates high purity.

Self-Validation: The protocol's integrity is maintained by ensuring the material is crystalline, does not decompose during melting, and that the purity is >98%, as required by pharmacopeial standards for this method to be valid.[8]

Acidity (pKa)

The acid dissociation constant (pKa) is a measure of the strength of the carboxylic acid group. This value is critical in drug development as it influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

Authoritative Technique: Potentiometric Titration

Potentiometric titration is a robust and direct method for determining the pKa of an acid. It involves the gradual addition of a titrant (a strong base, like NaOH) to a solution of the analyte while monitoring the pH with a calibrated electrode.[9]

Causality Behind the Method: As the base is added, it neutralizes the carboxylic acid. The pH changes slowly at first, then rapidly near the equivalence point. At the halfway point to equivalence, the concentrations of the acid (HA) and its conjugate base (A-) are equal. At this specific point, the Henderson-Hasselbalch equation (pH = pKa + log([A-]/[HA])) simplifies to pH = pKa.

Step-by-Step Protocol for pKa Determination:

-

System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[9]

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mM) in a suitable solvent, often a co-solvent like methanol/water, to ensure solubility.[9]

-

Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of a weak acid.[9]

-

Titration: Add a standardized solution of 0.1 M NaOH in small, precise increments. Record the pH after each addition, ensuring the reading stabilizes (e.g., drift < 0.01 pH units/minute).[9]

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH value at the half-equivalence point on the resulting titration curve. The inflection point of the curve corresponds to the equivalence point.[10] To ensure reliability, the procedure should be repeated at least three times.[9]

Purity and Impurity Profiling

Beyond thermal analysis, chromatographic techniques are essential for separating and quantifying the parent compound from process-related impurities or degradation products.[4][11]

Authoritative Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[12] A reverse-phase HPLC (RP-HPLC) method is typically suitable for a moderately polar compound like this compound.

Causality Behind the Method: The sample is dissolved in a mobile phase and pumped through a column packed with a nonpolar stationary phase (e.g., C18). Because "like dissolves like," nonpolar components in the sample will have a stronger affinity for the stationary phase and move more slowly, while more polar components will have a greater affinity for the polar mobile phase and elute faster. This differential partitioning allows for the separation of the main compound from impurities with different polarities.

Workflow for HPLC Purity Assessment

Below is a diagram illustrating a typical workflow for determining the purity of a pharmaceutical intermediate like this compound using HPLC-UV.

Sources

- 1. This compound | C8H6BrFO2 | CID 3477809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chemimpex.com [chemimpex.com]

- 4. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. ivychem.com [ivychem.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmaceutical Impurity Testing and Identification [intertek.com]

- 12. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2-Bromo-4-fluorophenylacetic Acid (CAS 61150-59-2)

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. We will explore its chemical properties, reactivity, synthesis, analytical characterization, and critical applications, offering field-proven insights for its effective utilization in research and development.

Core Characteristics and Strategic Importance

This compound (CAS No. 61150-59-2) is a halogenated aromatic carboxylic acid. Its structure is distinguished by a phenylacetic acid core functionalized with both a bromine and a fluorine atom on the aromatic ring. This specific arrangement of functional groups imparts a unique reactivity profile, making it a highly valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.[1] The interplay between the carboxylic acid moiety, the reactive bromine atom, and the modulating fluorine atom allows for precise and strategic modifications, accelerating the discovery of new drug candidates.[2][3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These data are essential for experimental design, reaction setup, and safety considerations.

| Property | Value | Reference(s) |

| CAS Number | 61150-59-2 | [4][5] |

| Molecular Formula | C₈H₆BrFO₂ | [5][6][7] |

| Molecular Weight | 233.04 g/mol | [5][6] |

| Appearance | Solid | [5] |

| Melting Point | 108-111 °C | [5][6] |

| Purity | Typically ≥95-98% | [5][8] |

| IUPAC Name | 2-(2-bromo-4-fluorophenyl)acetic acid | [5] |

| SMILES | O=C(O)CC1=CC=C(F)C=C1Br | [5][9] |

| InChI Key | MJSGXOXCPKTZTK-UHFFFAOYSA-N | [5] |

| Storage | Room Temperature, in a dry, well-ventilated place | [10][11] |

Reactivity Profile and Synthetic Utility

The synthetic versatility of this compound stems from its three distinct functional regions: the carboxylic acid group, the aryl bromide, and the aryl fluoride. Understanding the reactivity of each is paramount for its successful application in multi-step synthesis.

Key Reactive Sites

The bromine atom serves as an excellent leaving group, making it the primary site for cross-coupling reactions. The carboxylic acid can be readily converted into esters or amides. The fluorine atom, while generally less reactive, significantly modulates the electronic properties of the aromatic ring, influencing the reactivity of other positions and enhancing the metabolic stability of derivative compounds.[12]

Caption: Key reactive sites of this compound.

Common Transformations

-

Esterification: The carboxylic acid is readily converted to its corresponding esters, a common step to protect the acid or to modulate solubility. A standard protocol involves reaction with an alcohol (e.g., methanol) in the presence of a catalyst like thionyl chloride or a strong acid.[13][14]

-

Cross-Coupling Reactions: The C-Br bond is the most valuable site for building molecular complexity. It readily participates in palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of new aryl, alkyl, or amino groups. This capability is fundamental to its role as a versatile building block.[15]

-

Amide Bond Formation: The carboxylic acid can be activated (e.g., with HATU or by conversion to an acyl chloride) and reacted with amines to form a wide range of amide derivatives.

Application in Pharmaceutical Research and Development

This compound is not merely a laboratory chemical; it is a validated starting material in the synthesis of high-value active pharmaceutical ingredients (APIs).[2][3] Its derivatives are integral to the development of drugs targeting a range of conditions.

Role as a Key Building Block

The compound's structure is frequently found in the core of molecules designed as kinase inhibitors for cancer therapy and modulators of G-protein coupled receptors (GPCRs).[2][13][14] For example, patent literature demonstrates its use as a starting material in the synthesis of spirocyclic compounds designed as PRMT5 inhibitors for treating cell proliferative disorders.[13]

The workflow from this building block to a complex drug candidate typically involves initial modification of the carboxylic acid group, followed by a strategic cross-coupling reaction at the bromine position to construct the core scaffold of the target molecule.

Caption: Generalized workflow in drug discovery using the title compound.

Analytical Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of this compound, ensuring the reliability and reproducibility of synthetic outcomes. A multi-technique approach is standard.[16]

| Technique | Objective |

| HPLC | Quantify purity and detect non-volatile impurities. |

| GC-MS | Identify and quantify volatile/semi-volatile impurities (after derivatization). |

| NMR Spectroscopy | Confirm molecular structure and identify structural isomers or impurities. |

| Mass Spectrometry | Confirm molecular weight and elemental composition. |

Experimental Protocol: Purity Analysis by HPLC

This protocol provides a standardized method for assessing the purity of this compound and its analogues.[17]

-

System Preparation:

-

HPLC System: A system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

-

Mobile Phase Preparation:

-

Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic or phosphoric acid to ensure the carboxylic acid is in its protonated state. The exact ratio may require optimization.[17]

-

-

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve a reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Sample Solution: Prepare the sample to be tested at a similar concentration.

-

-

Analysis:

-

Set the detector wavelength (e.g., 264 nm).

-

Inject a blank (mobile phase), followed by the standard and sample solutions.

-

Purity is calculated based on the area percentage of the main peak relative to the total peak area.

-

Spectroscopic Data Interpretation

-

¹H NMR: The proton NMR spectrum is used to confirm the arrangement of hydrogens on the phenyl ring and the methylene group. The presence of distinct aromatic signals and a singlet for the CH₂ group adjacent to the carboxyl group is expected.[18][19]

-

Mass Spectrometry: Electron ionization (EI) or electrospray ionization (ESI) will confirm the molecular weight. The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Predicted m/z values for adducts like [M-H]⁻ are around 230.94624.[9][20]

Caption: A typical analytical workflow for quality control.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as an irritant.[5][6]

-

GHS Classification: GHS07 (Harmful/Irritant)[5]

-

Signal Word: Warning[5]

-

Hazard Statements:

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Safety goggles (EN 166), protective gloves, and a lab coat are mandatory.[10][21]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][21]

Conclusion

This compound is a strategically important chemical intermediate with a well-defined reactivity profile that makes it invaluable to the pharmaceutical industry. Its utility in constructing complex molecular scaffolds for high-value therapeutic targets is well-documented. A thorough understanding of its properties, reactivity, and analytical characterization, as detailed in this guide, is essential for its effective and safe application in advancing drug discovery programs.

References

-

The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

-

61150-59-2 this compound. (n.d.). Win-Win Chemical. Retrieved January 11, 2026, from [Link]

-

The Role of 2-Bromo-4-Fluorophenol in Modern Pharmaceutical Synthesis. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

-

Safety Data Sheet - 2-Bromo-5-fluorophenylacetic acid. (2021, May 1). Angene Chemical. Retrieved January 11, 2026, from [Link]

-

This compound(61150-59-2) 1H NMR. (n.d.). ChemAnalyst. Retrieved January 11, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

- Spirocyclic compounds. (2023). Google Patents.

-

This compound (C8H6BrFO2). (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]

-

2-Bromo-4'-fluoroacetophenone: A Key Intermediate for Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

-

The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

-

High-Purity 4-Bromo-2-fluorophenylacetic Acid: Synthesis, Applications, and Supplier Insights. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

- Modulators of g-protein coupled receptors. (2023). Google Patents.

-

4-Bromophenylacetic acid. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

-

Quantification of Protein-Ligand Interactions by Laser Electrospray Mass Spectrometry. (n.d.). SpringerLink. Retrieved January 11, 2026, from [Link]

-

HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. (n.d.). SIELC Technologies. Retrieved January 11, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 61150-59-2 [chemicalbook.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 149865-84-9 Cas No. | 5 | Matrix Scientific [matrix.staging.1int.co.uk]

- 7. This compound | C8H6BrFO2 | CID 3477809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 61150-59-2 this compound 2-溴-4-氟苯乙酸 -Win-Win Chemical [win-winchemical.com]

- 9. PubChemLite - this compound (C8H6BrFO2) [pubchemlite.lcsb.uni.lu]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. angenechemical.com [angenechemical.com]

- 12. nbinno.com [nbinno.com]

- 13. WO2023036974A1 - Spirocyclic compounds - Google Patents [patents.google.com]

- 14. US20230151074A1 - Modulators of g-protein coupled receptors - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]

- 18. This compound(61150-59-2) 1H NMR [m.chemicalbook.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Quantification of Protein-Ligand Interactions by Laser Electrospray Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure of 2-Bromo-4-fluorophenylacetic Acid

Abstract: 2-Bromo-4-fluorophenylacetic acid is a key building block in modern medicinal chemistry and materials science. Its unique trifunctional structure—comprising a phenyl ring substituted with bromo, fluoro, and acetic acid moieties—offers a versatile scaffold for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. This guide provides a comprehensive examination of its molecular structure, detailing the physicochemical properties and the spectroscopic techniques used for its definitive characterization. We delve into the causality behind experimental choices for structural elucidation and present validated protocols for researchers, scientists, and drug development professionals.

Introduction

In the landscape of pharmaceutical development, the precise architecture of intermediate compounds is paramount. This compound (CAS No: 61150-59-2) has emerged as a valuable synthon, prized for the specific reactivity imparted by its halogen substituents and the carboxylic acid handle.[1][2] The presence of bromine offers a site for cross-coupling reactions, the fluorine atom modulates electronic properties and metabolic stability, and the phenylacetic acid core is a common feature in many biologically active molecules.[2][3] Understanding the definitive structure of this compound is the first and most critical step in its application. This guide serves as a technical deep-dive into the structural verification and characterization of this important intermediate.

Physicochemical and Structural Properties

This compound is a solid at room temperature, a property consistent with its molecular weight and the potential for intermolecular hydrogen bonding via the carboxylic acid group.[4] Its core structure is a benzene ring substituted at position 2 with a bromine atom, at position 4 with a fluorine atom, and at position 1 with an acetic acid (-CH₂COOH) group.

A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 61150-59-2 | [4][5] |

| Molecular Formula | C₈H₆BrFO₂ | [4][6][7] |

| Molecular Weight | 233.03 g/mol | [4][6][8] |

| Melting Point | 108-111 °C | [4] |

| Boiling Point | 320.3 ± 27.0 °C (Predicted) | [4] |

| Density | 1.697 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.02 ± 0.10 (Predicted) | [4] |

| XLogP3 | 2.2 | [9] |

Molecular Structure Visualization

The spatial arrangement of the atoms and functional groups is fundamental to the molecule's reactivity. The diagram below illustrates the connectivity of this compound.

Caption: Molecular structure of this compound.

Spectroscopic Elucidation: A Self-Validating System

The definitive confirmation of a molecular structure relies on a synergistic combination of analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement forms a self-validating system. For this compound, the key techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): This technique provides information about the number, environment, and connectivity of hydrogen atoms.

-

Aromatic Region (approx. 7.0-7.6 ppm): The three protons on the phenyl ring will appear in this region. Due to the substitution pattern, they will exhibit complex splitting patterns (doublets, and doublets of doublets) arising from coupling to each other and to the fluorine atom.

-

Methylene Protons (-CH₂-) (approx. 3.7 ppm): The two protons of the acetic acid's methylene group are adjacent to both the aromatic ring and the carbonyl group. They are expected to appear as a singlet.

-

Carboxylic Acid Proton (-COOH) (approx. 11-12 ppm): This proton is highly deshielded and often appears as a broad singlet, which can exchange with deuterium in D₂O.

-

-

¹³C NMR (Carbon-13 NMR): This provides information on the different carbon environments.

-

Carbonyl Carbon (-C=O): Expected to appear far downfield (approx. 175-180 ppm).

-

Aromatic Carbons: Six distinct signals are expected in the 115-140 ppm range. The carbon attached to fluorine will show a large coupling constant (¹JCF), and other carbons will show smaller C-F couplings. The carbon attached to bromine will also have a characteristic shift.

-

Methylene Carbon (-CH₂-): Expected around 40-45 ppm.

-

Mass Spectrometry (MS)

MS provides the exact molecular weight and information about the elemental composition.

-

Molecular Ion Peak (M⁺): For C₈H₆BrFO₂, the exact mass is 231.9535 g/mol .[9] High-resolution mass spectrometry (HRMS) can confirm this value to within a few parts per million, validating the molecular formula.

-

Isotopic Pattern: A key validation point is the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2). This signature is a definitive indicator of a monobrominated compound.[10]

-

Fragmentation: A common fragmentation pattern for phenylacetic acids is the loss of the carboxyl group (-COOH, 45 Da), leading to a prominent fragment ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3300 cm⁻¹. This broadness is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹ is a definitive sign of the carbonyl group in the carboxylic acid.

-

C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region.

-

C-Br Stretch: An absorption in the 700-500 cm⁻¹ region.

Synthesis and Mechanistic Considerations

Understanding the synthesis of this compound provides context for its structure and potential impurities. A common route starts from 2-Bromo-4-fluorotoluene.[4] This pathway involves radical bromination of the methyl group followed by cyanation and subsequent hydrolysis.

Caption: A representative synthetic pathway to the target molecule.

The choice of reagents is critical. For instance, N-Bromosuccinimide (NBS) with a radical initiator like AIBN is used for the selective bromination of the benzylic methyl group without affecting the aromatic ring.[11] The subsequent hydrolysis of the nitrile intermediate under strong acidic conditions is a robust method for forming the carboxylic acid.[12][13]

Standard Operating Protocol: Structural Verification Workflow

This section outlines a self-validating workflow for confirming the identity and purity of a supplied sample of this compound.

Caption: A validated workflow for spectroscopic characterization.

Protocol: ¹H NMR Acquisition and Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity (sharp, symmetrical peak shape for TMS).

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction.

-

Analysis & Validation:

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all peaks and verify that the relative ratios match the expected proton counts.

-

Analyze the chemical shifts and splitting patterns to confirm the assignments for the aromatic, methylene, and carboxylic acid protons. The data must be consistent with the proposed structure.

-

Conclusion

The molecular structure of this compound is well-defined and can be unambiguously confirmed through a multi-technique spectroscopic approach. The combination of NMR, MS, and IR data provides a robust, self-validating system that ensures the identity, purity, and structural integrity of this critical synthetic intermediate. For researchers in drug discovery and materials science, a thorough understanding and rigorous confirmation of this structure are the foundational steps for its successful application in the synthesis of next-generation molecules.

References

-

2a biotech. (n.d.). This compound. Retrieved from 2a biotech website. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from Chemdad website. [Link]

-

Ivy Fine Chemicals. (n.d.). This compound. Retrieved from Ivy Fine Chemicals website. [Link]

-

PubChem. (n.d.). This compound. Retrieved from PubChem website. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Role of 2-Bromo-4-Fluorophenol in Modern Pharmaceutical Synthesis. Retrieved from pharma-intermediate.com. [Link]

-

PubChemLite. (n.d.). This compound (C8H6BrFO2). Retrieved from PubChemLite website. [Link]

-

PubChem. (n.d.). 2-Bromophenylacetic acid. Retrieved from PubChem website. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. Retrieved from pharma-intermediate.com. [Link]

-

Liu, S. (2017). Method for preparing substituted phenylacetic acid. Semantic Scholar. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. ivychem.com [ivychem.com]

- 7. This compound | C8H6BrFO2 | CID 3477809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. echemi.com [echemi.com]

- 10. 2-Bromophenylacetic acid | C8H7BrO2 | CID 87754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Method for preparing substituted phenylacetic acid (2017) | Liu Shaohua | 3 Citations [scispace.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluorophenylacetic Acid

Introduction

2-Bromo-4-fluorophenylacetic acid is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds and other fine chemicals.[1][2][3] Its utility lies in the strategic placement of the bromine and fluorine substituents on the phenyl ring, which allows for diverse downstream chemical modifications. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth technical details, comparative analysis of methodologies, and field-proven insights for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. The choice of a particular pathway is often dictated by factors such as the availability and cost of precursors, desired scale of synthesis, and the specific purity requirements of the final product. This guide will focus on three primary and logically sound synthetic routes:

-

Direct α-Bromination of 4-Fluorophenylacetic Acid: A direct and atom-economical approach.

-

Oxidative Rearrangement of 2'-Bromo-4'-fluoroacetophenone: A versatile route starting from a readily available ketone.

-

Side-Chain Manipulation of 2-Bromo-4-fluorotoluene: A pathway involving the functionalization of a substituted toluene.

The following table provides a high-level comparison of these key synthetic routes:

| Parameter | Route 1: Direct α-Bromination | Route 2: From 2'-Bromo-4'-fluoroacetophenone | Route 3: From 2-Bromo-4-fluorotoluene |

| Starting Material | 4-Fluorophenylacetic Acid | 4-Fluoroacetophenone | 4-Fluorotoluene |

| Key Transformations | α-Bromination | α-Bromination, Oxidative Rearrangement | Ring Bromination, Side-Chain Oxidation |

| Typical Reagents | NBS, PBr₃, Radical Initiators | NBS/Oxone, Willgerodt-Kindler reagents | Br₂, Fe/I₂, Oxidation agents |

| Number of Steps | 1-2 | 2-3 | 2-3 |

| Potential Yield | Moderate to High | High | Moderate to High |

| Key Considerations | Potential for ring bromination as a side reaction. | Requires handling of α-bromo ketone intermediates. | Control of regioselectivity during ring bromination is crucial. |

Route 1: Direct α-Bromination of 4-Fluorophenylacetic Acid

This pathway represents the most direct method to introduce the bromine atom at the α-position of the acetic acid side chain. The classical Hell-Volhard-Zelinsky (HVZ) reaction and modern variations using N-Bromosuccinimide (NBS) are the primary methods employed.

Mechanistic Insight: The Hell-Volhard-Zelinsky Reaction

The HVZ reaction is a cornerstone of carboxylic acid chemistry for α-halogenation.[4] The reaction proceeds through the in-situ formation of an acyl bromide, which then enolizes. The enol form subsequently reacts with elemental bromine. The final step involves hydrolysis of the α-bromo acyl bromide to yield the desired product.

Experimental Protocol: α-Bromination using N-Bromosuccinimide (NBS)

A more contemporary and often higher-yielding approach involves the use of NBS as the bromine source in the presence of a radical initiator.[5]

Step 1: Synthesis of this compound

-

To a dry, two-necked round-bottom flask fitted with a reflux condenser and a nitrogen inlet, add 4-fluorophenylacetic acid (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a suitable solvent such as carbon tetrachloride.

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux (approximately 77°C for carbon tetrachloride) and maintain for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or 1H NMR until the starting material is consumed.[5]

-

Upon completion, cool the reaction mixture to room temperature and dilute with a non-polar solvent like hexane to precipitate the succinimide byproduct.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to afford this compound.

Causality of Experimental Choices:

-

NBS: Provides a constant, low concentration of bromine, which helps to minimize side reactions.

-

AIBN: The radical initiator is crucial for the homolytic cleavage of the N-Br bond in NBS, initiating the bromination process.

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the acyl bromide intermediate and reduce the overall yield.

Diagram of the Direct α-Bromination Pathway

Caption: Direct α-bromination of 4-fluorophenylacetic acid.

Route 2: From 2'-Bromo-4'-fluoroacetophenone

This widely utilized pathway involves the initial α-bromination of a ketone precursor, followed by a rearrangement and hydrolysis to yield the target phenylacetic acid.

Step 1: Synthesis of 2-Bromo-4'-fluoroacetophenone

The synthesis of the key intermediate, 2-bromo-4'-fluoroacetophenone (also known as 4-fluorophenacyl bromide), is typically achieved through the α-bromination of 4-fluoroacetophenone.[6][7][8]

Experimental Protocol: α-Bromination of 4-Fluoroacetophenone

-

In a well-stirred solution of 4-fluoroacetophenone (1 equivalent) in methanol, add ammonium bromide (1.1 equivalents) and Oxone® (1.1 equivalents).[6][8]

-

Stir the reaction mixture at reflux temperature for approximately 1.5 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.

Rationale for Reagent Selection:

-

Oxone® and Ammonium Bromide: This combination provides an in-situ source of electrophilic bromine in a more controlled and environmentally benign manner compared to using liquid bromine.

Diagram of 2-Bromo-4'-fluoroacetophenone Synthesis

Caption: Synthesis of the key ketone intermediate.

Step 2: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acid derivatives.[9][10][11] The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed to the carboxylic acid.

Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis

-

In a reaction vessel, combine 2'-bromo-4'-fluoroacetophenone (1 equivalent), elemental sulfur (2-3 equivalents), and morpholine (3-4 equivalents).

-

Heat the mixture to reflux for several hours.

-

Monitor the formation of the thioamide intermediate by TLC.

-

Upon completion of the thioamide formation, cool the reaction mixture.

-

For the hydrolysis step, add an aqueous solution of a strong base, such as sodium hydroxide, to the reaction mixture.[12]

-

Heat the mixture to reflux to hydrolyze the thioamide.

-

After hydrolysis is complete, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the this compound.

-

Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Mechanistic Considerations:

The Willgerodt-Kindler reaction proceeds through a complex mechanism involving the formation of an enamine, followed by sulfuration and a series of rearrangements that ultimately lead to the migration of the carbonyl group to the terminal carbon of the side chain.[9][11]

Diagram of the Willgerodt-Kindler Pathway

Caption: Conversion of the ketone via the Willgerodt-Kindler reaction.

Route 3: From 2-Bromo-4-fluorotoluene

This synthetic route involves the initial bromination of 4-fluorotoluene to produce 2-bromo-4-fluorotoluene, followed by the conversion of the methyl group into a carboxylic acid.

Step 1: Synthesis of 2-Bromo-4-fluorotoluene

The regioselective bromination of 4-fluorotoluene is a critical step in this pathway. The fluorine atom is an ortho-, para-director, and the methyl group is also an ortho-, para-director. Therefore, careful control of reaction conditions is necessary to favor the formation of the desired 2-bromo isomer over the 3-bromo isomer.[13][14]

Experimental Protocol: Bromination of 4-Fluorotoluene

-

To a solution of 4-fluorotoluene (1 equivalent) in a suitable solvent like glacial acetic acid, add a catalytic amount of iron powder and iodine.[13]

-

Add a solution of bromine (1 equivalent) in glacial acetic acid to the mixture, maintaining the temperature between 25-30°C with cooling.

-

Stir the reaction mixture for several hours at room temperature.

-

After the reaction is complete, the mixture is worked up, and the isomeric products are separated by fractional distillation to isolate 2-bromo-4-fluorotoluene.[13]

Controlling Regioselectivity:

The choice of catalyst and solvent can influence the isomer distribution. While a mixture of isomers is often obtained, careful fractional distillation is typically required to isolate the desired 2-bromo-4-fluorotoluene.

Step 2: Oxidation of the Methyl Group

The methyl group of 2-bromo-4-fluorotoluene can be oxidized to a carboxylic acid using a strong oxidizing agent. Alternatively, a two-step process involving side-chain bromination followed by hydrolysis is a common strategy.

Experimental Protocol: Side-Chain Bromination and Hydrolysis

-

Side-Chain Bromination: To a solution of 2-bromo-4-fluorotoluene in a non-polar solvent like carbon tetrachloride, add N-bromosuccinimide and a radical initiator (e.g., AIBN or benzoyl peroxide). Irradiate the mixture with a UV lamp or heat to initiate the reaction. This will form 2-bromo-1-(bromomethyl)-4-fluorobenzene.

-

Hydrolysis to the Carboxylic Acid: The resulting benzyl bromide can be converted to the carboxylic acid through various methods. One common approach is the reaction with sodium cyanide to form the corresponding nitrile, followed by acidic or basic hydrolysis to this compound. Another route is via a Grignard reagent.

Alternative: Grignard Carboxylation

-

React 2-bromo-1-(bromomethyl)-4-fluorobenzene with magnesium metal in anhydrous ether to form the Grignard reagent.[15][16][17]

-

Bubble carbon dioxide gas through the Grignard reagent solution.

-

Acidify the reaction mixture with a strong acid to protonate the carboxylate and yield this compound.[18]

Diagram of the 2-Bromo-4-fluorotoluene Pathway

Caption: Synthesis from 2-bromo-4-fluorotoluene.

Conclusion

The synthesis of this compound can be successfully achieved through several reliable pathways. The choice of the optimal route will depend on a careful evaluation of factors such as starting material availability, cost, scalability, and the specific capabilities of the laboratory. The direct α-bromination of 4-fluorophenylacetic acid offers a concise route, while the Willgerodt-Kindler reaction of 2'-bromo-4'-fluoroacetophenone provides a robust and high-yielding alternative. The pathway from 2-bromo-4-fluorotoluene, although potentially requiring more steps for purification and functionalization, is also a viable option. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to make informed decisions in the synthesis of this important chemical intermediate.

References

- Google Patents. (n.d.). Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid.

- Google Patents. (n.d.). CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid.

- Google Patents. (n.d.). WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.

-

Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3. Retrieved from [Link]

-

Michigan State University. (n.d.). Willgerodt‐Kindler Reac1on. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.

-

Eureka | Patsnap. (n.d.). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]

-

Angene. (n.d.). 2'-Bromo-4'-fluoroacetophenone: A Versatile Intermediate in Organic Synthesis. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Angene. (n.d.). High-Purity 4-Bromo-2-fluorophenylacetic Acid: Synthesis, Applications, and Supplier Insights. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 2 Bromo 4 Fluoroacetophenone (250G). Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-4-fluorotoluene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

Sources

- 1. This compound | C8H6BrFO2 | CID 3477809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2-Bromo-4-fluorophenyl)acetic acid | 61150-59-2 [sigmaaldrich.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Bromo-4'-fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 9. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. prepchem.com [prepchem.com]

- 14. 2-Bromo-4-fluorotoluene | 1422-53-3 [chemicalbook.com]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

A Mechanistic Guide to the Reactivity of 2-Bromo-4-fluorophenylacetic Acid in Organic Synthesis

Abstract

2-Bromo-4-fluorophenylacetic acid stands as a pivotal structural motif in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its value is derived from a unique constellation of functional groups—a carboxylic acid, a reactive aryl bromide, and an electron-withdrawing fluorine atom—that provide multiple, distinct avenues for chemical transformation. This guide offers an in-depth exploration of the mechanistic principles governing the reactivity of this versatile building block. We will dissect the roles of each functional group, the synergistic effects that dictate regioselectivity, and the causal factors behind common experimental outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full synthetic potential of this important intermediate.

Introduction: A Molecule of Strategic Importance

This compound (C₈H₆BrFO₂) is a trifunctionalized aromatic compound whose structure is primed for selective chemical manipulation.[1][2] The strategic placement of its reactive sites allows for a tiered approach to molecular elaboration, making it a valuable precursor for complex targets, including non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[3][4] Understanding the underlying mechanisms of its reactions is paramount to designing efficient, high-yielding synthetic routes and predicting potential side reactions.

This guide moves beyond simple reaction lists to provide a causal analysis of the molecule's behavior, focusing on three primary reactive centers:

-

The Carboxylic Acid Moiety : A gateway for amidation, esterification, and decarboxylation.

-

The Aryl Bromide : The principal site for transition metal-catalyzed cross-coupling reactions.

-

The Fluorinated Aromatic Ring : A key modulator of electronic properties and a potential site for nucleophilic aromatic substitution.

The interplay between these groups, particularly the strong inductive effect of the fluorine atom and the leaving group ability of bromine, creates a nuanced reactivity profile that we will explore in detail.

Caption: Key reactive centers of this compound and their associated transformations.

The Aryl Bromide: A Hub for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The carbon-bromine bond is arguably the most versatile reaction site on the molecule. Bromine's status as an excellent leaving group, combined with the relative weakness of the C-Br bond compared to the C-F bond, makes it the preferred site for a host of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[5][6]

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are foundational in modern synthesis for their ability to form C-C and C-N bonds with high efficiency and functional group tolerance.[7] The general mechanism proceeds through a catalytic cycle involving a Pd(0) species.

The Catalytic Cycle:

-

Oxidative Addition : The cycle begins with the insertion of the Pd(0) catalyst into the C-Br bond. This is the rate-determining step and occurs preferentially at the C-Br bond over the stronger C-F bond. This forms a Pd(II) intermediate.

-

Transmetalation (for Suzuki, etc.) or Carbopalladation (for Heck) : A second reactant (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, regenerating the Pd(0) catalyst and forming the final product.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data: Representative Cross-Coupling Reactions

The following table summarizes typical conditions for various palladium-catalyzed reactions starting from a related substrate, 2-Bromo-4-fluorophenol, which demonstrates the reactivity of the C-Br bond in this electronic environment.[7]

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Suzuki-Miyaura | Phenylboronic acid | (L1)₂Pd(OAc)₂ | K₂CO₃ | Aqueous | RT | Quantitative | [7] |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | High | [7] |

| Heck | Styrene | Pd(dba)₂ / DTBNpP | DIPEA | DMF | 80 | Moderate | [7] |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High | [7] |

L1 refers to 2-amino-4,6-dihydroxy-pyrimidine. Data adapted from protocols for 2-Bromo-4-fluorophenol.[7]

The Carboxylic Acid Group: A Handle for Derivatization

The carboxylic acid functional group provides a classical handle for derivatization, primarily through reactions at the carbonyl carbon.

Direct Amidation

The formation of an amide bond is one of the most important reactions in medicinal chemistry. While traditional methods involve activating the carboxylic acid (e.g., to an acyl chloride), direct catalytic amidation offers a more atom-economical route. For instance, nickel(II) chloride has been shown to effectively catalyze the direct amidation of phenylacetic acid derivatives with amines.[8]

Mechanism Insight : The reaction is believed to proceed through coordination of the nickel catalyst to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The amine then attacks this activated intermediate, followed by elimination of water to form the stable amide bond. The reaction is often performed in non-polar solvents like toluene at elevated temperatures to facilitate the removal of water.[8]

Decarboxylative Coupling

More recent methodologies have utilized the carboxylic acid group as a traceless activating group that is expelled as CO₂. Visible-light-mediated photoredox catalysis can induce oxidative decarboxylation of phenylacetic acid derivatives to form a benzyl radical.[9] This radical can then dimerize or be trapped by other species, enabling the synthesis of complex bibenzyl structures. This metal-free approach represents a modern, sustainable strategy for C-C bond formation.[9]

The Role of the Fluorine Substituent: An Electronic Modulator

The fluorine atom at the C4 position is not merely a spectator. Its profound electronic influence is critical to the overall reactivity of the molecule.

The Inductive Effect (-I)

Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a powerful electron-withdrawing inductive effect (-I).[10] This has several key consequences:

-

Ring Deactivation : It reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution.

-

Increased Acidity : It stabilizes the carboxylate conjugate base, making the phenylacetic acid slightly more acidic than its non-fluorinated analog.

-

Modulation of Reactivity : It influences the electronic properties of the C-Br bond, potentially affecting the rate of oxidative addition in cross-coupling reactions.

Impact on Nucleophilic Aromatic Substitution (SNAr)

While the C-Br bond is the primary site for substitution, the fluorine atom plays a crucial role in activating the ring toward nucleophilic attack, a key step in the SNAr mechanism. In SNAr reactions, the rate-determining step is the nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[11][12]

Fluorine's strong inductive effect is highly effective at stabilizing the negative charge in this intermediate.[11] This is why aryl fluorides are often more reactive in SNAr reactions than other aryl halides, despite the C-F bond being the strongest carbon-halogen bond.[13] The leaving group's ability is less important than the stabilization of the intermediate. Therefore, the presence of fluorine at C4 makes the entire aromatic system more susceptible to nucleophilic attack, should a suitable leaving group (like bromine at C2) be present.

Experimental Protocols: A Practical Workflow

Trustworthy science is built on reproducible methodologies. The following section provides a detailed, step-by-step protocol for a common transformation.

Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is adapted from a standard procedure for a structurally similar substrate and illustrates the key steps and considerations for executing a palladium-catalyzed cross-coupling reaction.[7]

Objective : To couple an aryl boronic acid with the this compound moiety.

Materials :

-

This compound (or its methyl ester) (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Degassed 1,4-Dioxane/Water (4:1 mixture)

Procedure :

-

Vessel Preparation : To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.

-

Catalyst Addition : In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ to form the active Pd(0) catalyst in situ. Add this mixture to the Schlenk flask.

-

Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition : Add the degassed dioxane/water solvent mixture via syringe.

-

Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel to yield the final coupled product.

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

This compound is a testament to the power of strategic functionalization in organic synthesis. Its reactivity is not a simple sum of its parts but a complex interplay of competing and complementary effects. The C-Br bond serves as the primary locus for sophisticated bond-forming reactions, the carboxylic acid provides a classic handle for derivatization, and the fluorine atom acts as a powerful electronic controller, modulating the reactivity of the entire molecule. By understanding the mechanistic underpinnings detailed in this guide, researchers can more effectively harness the synthetic potential of this versatile building block to construct the complex molecular architectures required for the next generation of pharmaceuticals and advanced materials.

References

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

- Fiveable. (n.d.). Aryl Fluorides Definition.

- Fiveable. (n.d.). Aryl Bromides Definition.

-

Li, Y., et al. (2024). Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF₆ as an Oxidant. Organic Letters. Retrieved from [Link]

- Baddeley, G., & Williamson, R. (1956). Anomalous Schmidt reaction products of phenylacetic acid and derivatives. Journal of the Chemical Society.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone. Retrieved from [Link]

-

Wang, C., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl₂. Royal Society Open Science. Retrieved from [Link]

- Bohrium. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 2-Bromo-4-Fluorophenol in Modern Pharmaceutical Synthesis.

-

Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

-

Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

- Kaushik, N. K., et al. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews.

-

PubChem. (n.d.). This compound (C8H6BrFO2). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C8H6BrFO2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C8H6BrFO2 | CID 3477809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fiveable.me [fiveable.me]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. wyzant.com [wyzant.com]

- 13. fiveable.me [fiveable.me]

The Evolving Landscape of 2-Bromo-4-fluorophenylacetic Acid Derivatives: A Technical Guide to Their Biological Activity

Abstract

The 2-bromo-4-fluorophenylacetic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities associated with derivatives of this core, with a particular focus on their anticancer, anti-inflammatory, and antimicrobial potential. By synthesizing current research, this document offers a comprehensive resource for researchers, scientists, and drug development professionals, detailing mechanistic insights, structure-activity relationships, and practical experimental protocols to guide future investigations in this promising area of drug discovery.

Introduction: The Chemical Versatility and Therapeutic Promise of a Halogenated Phenylacetic Acid Core

This compound is a halogenated phenylacetic acid derivative characterized by a bromine atom at the 2-position and a fluorine atom at the 4-position of the phenyl ring.[1][2][3][4] This unique substitution pattern imparts distinct electronic and steric properties that are advantageous for molecular design. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a valuable synthetic handle for a variety of cross-coupling reactions, enabling the generation of diverse chemical libraries.[5]

While comprehensive studies on the intrinsic biological activity of the parent this compound are not extensively documented, its derivatives have garnered significant attention for their therapeutic potential across multiple disease areas. This guide will delve into the key biological activities reported for these derivatives, elucidating the underlying mechanisms of action and providing a framework for their rational design and evaluation.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Derivatives of this compound have shown considerable promise as anticancer agents, with research primarily focused on the synthesis of amide and other related analogues. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and interfere with key signaling pathways that govern cancer cell growth and survival.

Phenylacetamide Derivatives: A Prominent Class of Anticancer Agents

A significant body of research has focused on 2-(4-fluorophenyl)-N-phenylacetamide derivatives as potential anticancer agents.[6][7] While these compounds lack the 2-bromo substitution of our core molecule, their structure-activity relationships provide valuable insights. Studies have shown that the nature and position of substituents on the N-phenyl ring play a crucial role in determining cytotoxic potency. For instance, derivatives bearing a nitro moiety have demonstrated higher cytotoxic effects compared to those with a methoxy group.[7][8]

Structure-Activity Relationship Insights:

The anticancer activity of phenylacetamide derivatives is influenced by the electronic properties of the substituents on the N-phenyl ring.[6] Electron-withdrawing groups, such as nitro groups, tend to enhance cytotoxicity, particularly against prostate cancer cell lines like PC3.[7][8] In contrast, electron-donating groups like methoxy have been associated with reduced activity.[7][8] This suggests that modulation of the electronic landscape of the N-phenyl ring is a key strategy for optimizing the anticancer potential of these compounds.

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which many phenylacetamide derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can involve the activation of caspases, a family of cysteine proteases that play a central role in the execution of the apoptotic program.

Diagram: Generalized Apoptotic Pathway

Caption: The role of this compound derivatives in inhibiting the cyclooxygenase (COX) pathway.

Experimental Protocol: In Vitro COX Inhibition Assay

Several methods can be used to assess the in vitro COX inhibitory activity of test compounds. A common approach is to measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA). [9][10] Step-by-Step Methodology:

-

Enzyme and Inhibitor Incubation: Incubate the purified COX-1 or COX-2 enzyme with various concentrations of the this compound derivative or a reference inhibitor (e.g., celecoxib) in a suitable buffer.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Reaction Termination: After a defined incubation period, terminate the reaction.

-

PGE2 Quantification: Quantify the amount of PGE2 produced using a competitive ELISA kit. [9][10]5. Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

| Compound Class | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |

| Phenoxy Acetic Acid Derivatives (5d-f, 7b, 10c-f) | 0.06 - 0.09 | High | [3] |

| Fluorinated Compounds (12-14) | 0.049 - 0.057 | 201.8 - 253.1 | [11] |

| Isoxazole Derivative (C6) | 0.55 | - | [12] |

Table 2: In vitro COX-2 inhibitory activity of various compound classes, providing a benchmark for the potential efficacy of this compound derivatives.

Antimicrobial Activity: Combating Bacterial Pathogens

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Halogenated phenolic compounds have shown promise in this area, and derivatives of this compound are being explored for their potential to combat bacterial infections. [13]

Mechanism of Action: Disruption of Bacterial Membranes

One of the proposed mechanisms for the antimicrobial activity of halogenated phenolic compounds is the disruption of the bacterial cell membrane. [14]These compounds can intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. [4]The lipophilicity and electronic properties conferred by the bromo and fluoro substituents can influence the extent of membrane disruption.

Diagram: Bacterial Membrane Disruption Workflow

Caption: A general workflow for the synthesis of 2-bromo-4-fluorophenylacetamide derivatives.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the phenyl ring provides a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups. This is a powerful tool for generating structural diversity and exploring structure-activity relationships.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with diverse biological activities. The available research, primarily on structurally related analogues, strongly suggests their potential as anticancer, anti-inflammatory, and antimicrobial agents. The key to unlocking their full therapeutic potential lies in a systematic exploration of their structure-activity relationships.

Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of the this compound core. This will enable a more precise understanding of how different functional groups and their positions on the scaffold influence biological activity and selectivity. Further mechanistic studies are also warranted to elucidate the specific molecular targets and signaling pathways modulated by these compounds. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource to propel these future investigations and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

-

An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. [Link] 2[9][10]. Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry. [Link] 3[15][16]. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Journal of Medicinal Chemistry. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules. [Link] 2[3]0. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances. [Link]

-

Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities. Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs. [Link] 2[4]3. Structure–Activity Relationships in NHC–Silver Complexes as Antimicrobial Agents. Molecules. [Link] 2[17]4. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews. [Link] 2[13]5. Minimal Inhibitory Concentration (MIC). protocols.io. [Link] 2[18]6. STRUCTURE-ACTIVITY RELATIONSHIPS AND SURFACE IMMOBILIZATION OF POLYCATIONIC ANTIMICROBIALS. Arena Tekstil. [Link]

-

Antibacterial Activity and Membrane-Disruptive Mechanism of 3-p-trans-Coumaroyl-2-hydroxyquinic Acid, a Novel Phenolic Compound from Pine Needles of Cedrus deodara, against Staphylococcus aureus. Molecules. [Link] 2[14]8. Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy. YouTube. [Link] 2[19]9. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung. [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure. [Link] 3[12]1. Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Antioxidants. [Link] 3[20]2. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link] 3[21]3. In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Journal of Biological Research. [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. ResearchGate. [Link] 3[22]7. Minimum inhibitory concentration (MIC) of phenolic compounds.. ResearchGate. [Link]

-

Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy. [Link]

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 11. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation | Semantic Scholar [semanticscholar.org]

- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 19. youtube.com [youtube.com]

- 20. Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships [mdpi.com]

- 21. youtube.com [youtube.com]

- 22. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to the Solubility of 2-Bromo-4-fluorophenylacetic Acid in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-4-fluorophenylacetic acid, a key intermediate in pharmaceutical and chemical synthesis. In the absence of extensive publicly available quantitative solubility data, this document focuses on the fundamental physicochemical properties that govern its solubility. Furthermore, it offers a detailed, field-proven experimental protocol for the precise and reliable determination of this critical parameter in a variety of common laboratory solvents. This guide is designed to be an essential resource for researchers, scientists, and drug development professionals, enabling them to generate accurate solubility profiles tailored to their specific research and development needs.